4-(3-Fluoro-4-methylphenyl)phenol
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Overview
Description
4-(3-Fluoro-4-methylphenyl)phenol is an aromatic compound with the molecular formula C13H11FO It is characterized by the presence of a phenol group substituted with a fluoro and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and phenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using argon or nitrogen gas. Sodium hydride is used as a base, and dimethylformamide (DMF) is employed as the solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmacological tool for treating conditions such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a fluoro and methyl group.
3-Fluoro-4-(4-methylphenyl)phenol: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
4-(3-Fluoro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZNGVKCUOUMSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609496 |
Source
|
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-75-1 |
Source
|
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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